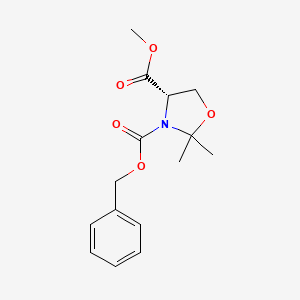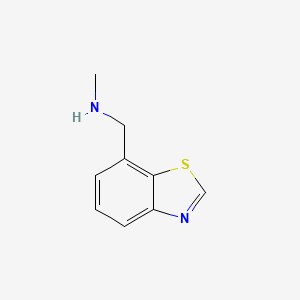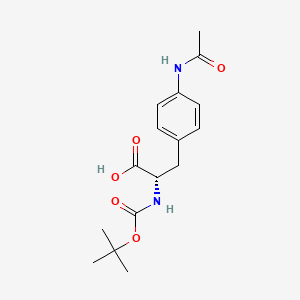![molecular formula C7H9N3OS2 B568338 6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione CAS No. 116055-93-7](/img/structure/B568338.png)
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thiazole ring fused to a pyrimidine ring, with a thiol group at the 2-position and an ethoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione typically involves the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to form the ethoxy derivative. This intermediate is then reacted with thiourea to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The ethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[5,4-d]pyrimidine-2-thiol
- Thiazolo[5,4-d]pyrimidine-2-amine
- Thiazolo[5,4-d]pyrimidine-2-methoxy-
Uniqueness
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione is unique due to the presence of both the thiol and ethoxy groups, which confer specific chemical and biological properties. The thiol group allows for covalent interactions with proteins, while the ethoxy group enhances lipophilicity and membrane permeability.
This compound’s unique combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
CAS No. |
116055-93-7 |
|---|---|
Molecular Formula |
C7H9N3OS2 |
Molecular Weight |
215.289 |
IUPAC Name |
6-ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H9N3OS2/c1-2-11-10-3-5-6(8-4-10)13-7(12)9-5/h4H,2-3H2,1H3,(H,9,12) |
InChI Key |
HIUBVIKFLMCEGG-UHFFFAOYSA-N |
SMILES |
CCON1CC2=C(N=C1)SC(=S)N2 |
Synonyms |
Thiazolo[5,4-d]pyrimidine-2-thiol, 5-ethoxy- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B568259.png)








![Azirino[2,3-B]indole](/img/structure/B568278.png)
